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molecular formula C10H11NO2 B8812856 3-Pyridineacrylic acid ethyl ester

3-Pyridineacrylic acid ethyl ester

Cat. No. B8812856
M. Wt: 177.20 g/mol
InChI Key: PIEQSBWGIODYPE-UHFFFAOYSA-N
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Patent
US05371096

Procedure details

To a stirred suspension of 150 g of β-(3-pyridyl)acrylic acid in 1500 ml of ethanol a slow stream of hydrogen chloride gas is bubbled for 4 to 5 hr, where all solids dissolved. Approximately 500 ml of ethanol are distilled off at atmospheric pressure, the residual solution is cooled and diluted with 1500 ml of ether with stirring. The solids are filtered, washed with ether and resuspended in ethyl acetate. The stirred suspension is neutralized with conc. aq. sodium bicarbonate. The ethyl acetate layer is separated and the aqueous layer is extracted once more with ethyl acetate. The combined organic extracts are washed with brine, dried (MgSO4), evaporated and the residual oil is distilled to give 110 g of ethyl β-(3-pyridyl)acrylate with bp 95°-100° C., 0.1 mm/Hg.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH:7]=[CH:8][C:9]([OH:11])=[O:10])[CH:2]=1.Cl.[CH2:13](O)[CH3:14]>>[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH:7]=[CH:8][C:9]([O:11][CH2:13][CH3:14])=[O:10])[CH:2]=1

Inputs

Step One
Name
Quantity
150 g
Type
reactant
Smiles
N1=CC(=CC=C1)C=CC(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
1500 mL
Type
reactant
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is bubbled for 4 to 5 hr
Duration
4.5 (± 0.5) h
DISSOLUTION
Type
DISSOLUTION
Details
where all solids dissolved
DISTILLATION
Type
DISTILLATION
Details
Approximately 500 ml of ethanol are distilled off at atmospheric pressure
TEMPERATURE
Type
TEMPERATURE
Details
the residual solution is cooled
ADDITION
Type
ADDITION
Details
diluted with 1500 ml of ether
FILTRATION
Type
FILTRATION
Details
The solids are filtered
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
The ethyl acetate layer is separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer is extracted once more with ethyl acetate
WASH
Type
WASH
Details
The combined organic extracts are washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
the residual oil is distilled

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC=C1)C=CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 110 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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